3-[2-(2-fluorophenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives This compound is characterized by its unique structural features, including a fluorophenyl group, a methyl group, and a propyl group attached to the chromeno-oxazin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The chromeno-oxazin core may also play a role in modulating the compound’s activity by influencing its electronic and steric properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-3-[2-(2-fluorophenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
- 3-[2-(2-Fluorophenyl)ethyl]-10-methyl-8-oxo-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin
Uniqueness
The uniqueness of 3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-6-PROPYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE lies in its specific combination of functional groups and structural features. The presence of the fluorophenyl group, along with the methyl and propyl groups, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C23H24FNO3 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[2-(2-fluorophenyl)ethyl]-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C23H24FNO3/c1-3-6-17-12-21(26)28-23-15(2)22-18(11-19(17)23)13-25(14-27-22)10-9-16-7-4-5-8-20(16)24/h4-5,7-8,11-12H,3,6,9-10,13-14H2,1-2H3 |
InChI Key |
VEXYCIHDTRCNMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC=CC=C4F |
Origin of Product |
United States |
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